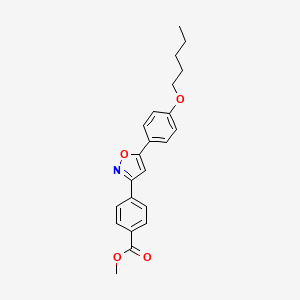

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLOAYOQLRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444199 | |

| Record name | Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179162-64-2 | |

| Record name | Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The synthesis is centered around a highly regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of modern heterocyclic chemistry. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols with mechanistic insights, and a summary of expected outcomes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical framework for the laboratory-scale preparation of this and structurally related 3,5-disubstituted isoxazoles.

Introduction and Strategic Overview

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a disubstituted isoxazole derivative characterized by a central five-membered heterocyclic ring linking two distinct aromatic moieties.[][2][3][4] The isoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities. The strategic placement of the pentyloxy group and the methyl benzoate ester allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for molecular recognition and pharmacokinetic profiles.

The synthetic strategy detailed herein is designed for efficiency and control, culminating in a [3+2] cycloaddition reaction. This convergent approach allows for the independent synthesis of two key fragments, which are then combined in the final stages to construct the target molecule. This modularity is highly advantageous for the generation of analog libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the isoxazole ring as the key structural element to be formed. The most reliable and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This retrosynthetic approach leads to two primary synthons: 4-(pentyloxy)benzonitrile oxide and methyl 4-ethynylbenzoate. The nitrile oxide is a transient species and is typically generated in situ from the corresponding aldoxime, which in turn is synthesized from 4-(pentyloxy)benzaldehyde. The aldehyde is accessible through a Williamson ether synthesis from commercially available 4-hydroxybenzaldehyde and a suitable pentyl halide. Methyl 4-ethynylbenzoate is also commercially available, simplifying this branch of the synthesis.

Caption: Overall synthetic pathway.

Step 1: Synthesis of 4-(pentyloxy)benzaldehyde

The initial step involves a classic Williamson ether synthesis, which is an S(_N)2 reaction between an alkoxide and a primary alkyl halide. [5][6][7]In this case, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 1-bromopentane. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base for this transformation, being strong enough to deprotonate the phenol without causing significant side reactions.

Experimental Protocol:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(pentyloxy)benzaldehyde as a colorless oil.

Step 2: Synthesis of 4-(pentyloxy)benzaldehyde oxime

The conversion of the aldehyde to an aldoxime is a straightforward condensation reaction with hydroxylamine. [8][9][10][11]The reaction is typically carried out in an alcoholic solvent, and a mild base is often used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

Experimental Protocol:

-

Dissolve 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water to the aldehyde solution.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(pentyloxy)benzaldehyde oxime, which is often a solid and can be used in the next step without further purification.

Step 3: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This final step is the cornerstone of the synthesis: the regioselective 1,3-dipolar cycloaddition of the in situ generated 4-(pentyloxy)benzonitrile oxide with methyl 4-ethynylbenzoate. The nitrile oxide is a highly reactive intermediate and is generated from the aldoxime using a suitable oxidizing or halogenating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a base, or Oxone® in a biphasic system. The subsequent cycloaddition with the alkyne proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole. A one-pot procedure starting from the aldoxime is often preferred to minimize the handling of the unstable hydroximoyl chloride intermediate.

Experimental Protocol (One-Pot Procedure):

-

To a stirred solution of 4-(pentyloxy)benzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the hydroximoyl chloride intermediate.

-

Add methyl 4-ethynylbenzoate (1.0 eq) to the reaction mixture.

-

Add triethylamine (1.5 eq) dropwise at room temperature. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a solid. [12]

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 1-Bromopentane, K₂CO₃ | DMF | 80-90 °C | 4-6 h | 70-85% |

| 2 | Oximation | 4-(pentyloxy)benzaldehyde, NH₂OH·HCl, NaOH | Ethanol/Water | Room Temp. | 2-4 h | >90% |

| 3 | 1,3-Dipolar Cycloaddition | 4-(pentyloxy)benzaldehyde oxime, Methyl 4-ethynylbenzoate, NCS, Et₃N | Dichloromethane | 0 °C to RT | 12-16 h | 65-80% |

Mechanistic Insights

The key transformation in this synthesis is the 1,3-dipolar cycloaddition. This reaction is a pericyclic process that involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne). The regioselectivity of the reaction is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between an electron-rich nitrile oxide and an electron-deficient alkyne (due to the ester group), the primary interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne, leading to the observed 3,5-disubstitution pattern.

Sources

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | C22H23NO4 | CID 10737571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. francis-press.com [francis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water [mdpi.com]

Unraveling the Molecular Trajectory of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: A Technical Guide to its Hypothesized Mechanism of Action as a PPARγ Agonist

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel isoxazole derivative, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. In the absence of direct empirical data for this specific molecule, we leverage structure-activity relationships of analogous isoxazole-containing compounds and the broader landscape of nuclear receptor pharmacology to posit a compelling hypothesis. We propose that this compound acts as a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document provides a comprehensive theoretical framework for this mechanism, supported by a detailed, actionable suite of experimental protocols for its validation.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of bioactive molecules targeting a wide array of physiological pathways.[4][5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[3] Notably, several isoxazole-containing compounds have been identified as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are critical regulators of metabolism.[6]

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (henceforth referred to as M-PBI) is a synthetic isoxazole derivative with a chemical structure suggestive of a potential interaction with ligand-activated transcription factors.[7] This guide puts forth the hypothesis that M-PBI functions as a PPARγ agonist and provides the scientific rationale and experimental blueprint to interrogate this proposed mechanism.

Hypothesized Mechanism of Action: M-PBI as a Selective PPARγ Agonist

We hypothesize that M-PBI acts as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in lipid and glucose homeostasis.[6]

The rationale for this hypothesis is grounded in the structural features of M-PBI:

-

The Lipophilic Tail: The 4-(pentyloxy)phenyl group provides a significant lipophilic character to the molecule, a common feature of PPAR ligands that facilitates entry into the hydrophobic ligand-binding pocket of the receptor.

-

The Central Heterocyclic Core: The isoxazole ring acts as a rigid scaffold, appropriately positioning the phenyl rings for interaction with key amino acid residues within the ligand-binding domain.

-

The "Head" Group: The methyl benzoate moiety can participate in hydrogen bonding and other polar interactions, which are crucial for anchoring the ligand and stabilizing the active conformation of the receptor.

Upon binding to the PPARγ ligand-binding domain, M-PBI is proposed to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. This cascade of events is central to the therapeutic effects of established PPARγ agonists, such as the thiazolidinediones, in the management of type 2 diabetes.[8]

Signaling Pathway Diagram

Caption: A tiered experimental workflow for validating M-PBI's mechanism.

Tier 1: In Vitro Receptor Interaction

Objective: To determine if M-PBI directly binds to and activates the PPARγ receptor.

3.1.1. Competitive Binding Assay

-

Principle: This assay measures the ability of M-PBI to displace a fluorescently labeled, high-affinity PPARγ ligand from the receptor's ligand-binding domain (LBD). A decrease in the fluorescent signal indicates competitive binding.

-

Protocol:

-

Prepare a reaction mixture containing a known concentration of a fluorescently labeled PPARγ ligand and the PPARγ LBD.

-

Add increasing concentrations of M-PBI to the reaction mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader.

-

Calculate the IC50 value, which represents the concentration of M-PBI required to displace 50% of the fluorescent ligand.

-

3.1.2. PPARγ Reporter Gene Assay

-

Principle: This assay quantifies the ability of M-PBI to activate the transcriptional activity of PPARγ in a cellular context. Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE.

-

Protocol:

-

Transfect a suitable cell line (e.g., HEK293T) with expression vectors for PPARγ and a PPRE-driven luciferase reporter.

-

Treat the transfected cells with increasing concentrations of M-PBI. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 value, which is the concentration of M-PBI that elicits a half-maximal transcriptional response.

-

Tier 2: Cell-Based Functional Assays

Objective: To assess the functional consequences of PPARγ activation by M-PBI in relevant cell models.

3.2.1. Adipocyte Differentiation Assay

-

Principle: PPARγ is a master regulator of adipogenesis. This assay determines if M-PBI can induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.

-

Protocol:

-

Culture a preadipocyte cell line (e.g., 3T3-L1) to confluence.

-

Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence of varying concentrations of M-PBI.

-

After several days, fix the cells and stain for intracellular lipid droplets using Oil Red O.

-

Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.

-

3.2.2. Glucose Uptake Assay

-

Principle: A key therapeutic effect of PPARγ agonists is the enhancement of insulin-stimulated glucose uptake in adipocytes and muscle cells. This assay measures the ability of M-PBI to potentiate this process.

-

Protocol:

-

Differentiate 3T3-L1 cells into mature adipocytes.

-

Pre-treat the adipocytes with M-PBI for a defined period.

-

Stimulate the cells with insulin.

-

Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate to allow for uptake.

-

Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

-

Tier 3: Target Gene Expression Analysis

Objective: To confirm that the cellular effects of M-PBI are mediated by the transcriptional regulation of known PPARγ target genes.

3.3.1. Quantitative PCR (qPCR)

-

Principle: This technique measures the relative changes in the mRNA levels of specific genes in response to treatment with M-PBI.

-

Protocol:

-

Treat a relevant cell type (e.g., differentiated 3T3-L1 adipocytes) with M-PBI.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers specific for known PPARγ target genes (e.g., Fabp4 (aP2), Lpl (lipoprotein lipase), Adipoq (adiponectin)).

-

Analyze the data to determine the fold change in gene expression relative to untreated controls.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

| Assay | Parameter | M-PBI | Positive Control (Rosiglitazone) |

| Competitive Binding | IC50 (nM) | TBD | ~30 nM |

| Reporter Gene | EC50 (nM) | TBD | ~50 nM |

| Adipocyte Differentiation | Fold Increase in Lipid Accumulation | TBD | ~5-fold |

| Glucose Uptake | Fold Increase in Glucose Uptake | TBD | ~2-fold |

| qPCR (aP2 expression) | Fold Change in mRNA | TBD | ~10-fold |

TBD: To be determined experimentally.

A potent and selective PPARγ agonist would be expected to exhibit low nanomolar IC50 and EC50 values, induce significant adipocyte differentiation and glucose uptake, and robustly increase the expression of PPARγ target genes.

Conclusion

The structural characteristics of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate provide a strong basis for the hypothesis that it functions as a PPARγ agonist. The comprehensive experimental framework detailed in this guide offers a rigorous and systematic approach to validate this proposed mechanism of action. Successful validation would position M-PBI as a promising lead compound for the development of novel therapeutics for metabolic diseases such as type 2 diabetes. The self-validating nature of the proposed protocols, with clear positive controls and quantifiable endpoints, ensures a high degree of scientific integrity and trustworthiness in the elucidation of this compound's molecular trajectory.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Biologically-active isoxazole-based drug molecules.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic

- Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)

- 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. PubMed.

- 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2.

- Peroxisome proliferator-activated receptor gamma agonists as insulin sensitizers: from the discovery to recent progress. PubMed.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | C22H23NO4 | CID 10737571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor gamma agonists as insulin sensitizers: from the discovery to recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: Properties, Synthesis, and Application in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic molecule distinguished by its core 3,5-disubstituted isoxazole heterocycle. While not extensively studied for its own pharmacological effects, this compound serves a critical role as a high-value intermediate in the synthesis of potent antifungal agents, most notably Micafungin. This guide provides a comprehensive analysis of its chemical properties, outlines robust synthetic pathways, and contextualizes its significance within the broader landscape of isoxazole-based medicinal chemistry and the development of next-generation antifungal therapies.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties.[3][4] The rigid, planar nature of the isoxazole ring allows it to act as a bioisosteric replacement for other functional groups, such as esters and amides, while orienting substituents in well-defined vectors for optimal target engagement. The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, exemplifies the utility of this scaffold as a key building block for complex, biologically active molecules.

Core Molecular Characteristics

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is structurally defined by a central isoxazole ring linked to a pentyloxy-substituted phenyl group at the 5-position and a methyl benzoate group at the 3-position. This specific arrangement is crucial for its function as a precursor in pharmaceutical synthesis.

Physicochemical and Structural Data

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate | [5] |

| CAS Number | 179162-64-2 | [5][6] |

| Molecular Formula | C₂₂H₂₃NO₄ | [5] |

| Molecular Weight | 365.4 g/mol | [5] |

| Boiling Point (Predicted) | 528.9 ± 50.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [7] |

| SMILES | CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC | [5] |

| InChIKey | JLCLOAYOQLRDSK-UHFFFAOYSA-N | [5] |

Expected Spectroscopic Signature

While specific experimental spectra are not publicly available, the structural features of the molecule allow for the prediction of key spectroscopic characteristics essential for its identification and quality control during synthesis.

| Spectroscopy | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.0 - 8.2 ppm. |

| Isoxazole Proton | A singlet around δ 6.5 - 7.5 ppm. | |

| O-CH₂ (Pentyloxy) | A triplet around δ 4.0 - 4.2 ppm. | |

| O-CH₃ (Ester) | A singlet around δ 3.9 - 4.0 ppm. | |

| Aliphatic Protons | Multiplets and triplets in the range of δ 0.9 - 1.9 ppm. | |

| ¹³C NMR | Carbonyl Carbon (Ester) | Signal in the range of δ 165 - 170 ppm. |

| Aromatic/Isoxazole Carbons | Multiple signals in the range of δ 100 - 165 ppm. | |

| O-CH₂/O-CH₃ Carbons | Signals in the range of δ 50 - 70 ppm. | |

| IR Spectroscopy | C=O Stretch (Ester) | Strong absorption band around 1710 - 1730 cm⁻¹. |

| C=N Stretch (Isoxazole) | Absorption band around 1600 - 1650 cm⁻¹. | |

| C-O Stretch (Ether/Ester) | Strong absorption bands in the range of 1050 - 1300 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion (M+) | [M]+ peak at m/z 365.16 (for C₂₂H₂₃NO₄). |

Synthesis and Manufacturing

The synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a multi-step process that hinges on the formation of its immediate precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS: 179162-55-1).[7] This acid is the crucial side-chain component required for amide coupling to the core of Micafungin.

Synthesis of the Precursor Acid

The formation of the 3,5-disubstituted isoxazole core is a key synthetic challenge. Patent literature indicates that this is typically achieved via a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, or an equivalent synthetic strategy. A plausible and documented route involves the reaction between a chlorinated oxime and an alkyne.[8]

Caption: General synthetic workflow for the precursor acid.

Step-by-Step Protocol for Precursor Acid Synthesis (Illustrative):

-

Oxime Formation: React 4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 4-(pentyloxy)benzaldehyde oxime.

-

Hydroximoyl Chloride Formation: Treat the resulting oxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to form the intermediate 4-(pentyloxy)phenylhydroxymoyl chloride.

-

Cycloaddition: In a separate vessel, dissolve methyl 4-ethynylbenzoate in an appropriate solvent (e.g., THF). Slowly add the hydroximoyl chloride solution along with a non-nucleophilic base (e.g., triethylamine). The base facilitates the in-situ formation of the nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring, directly yielding the target methyl ester.

-

Hydrolysis: Saponify the resulting methyl ester using an aqueous base like sodium hydroxide, followed by acidic workup to precipitate the desired carboxylic acid precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Esterification to Yield the Final Product

The conversion of the carboxylic acid to its corresponding methyl ester is a standard organic transformation.

Caption: Fischer-Speier esterification of the precursor acid.

Step-by-Step Protocol for Esterification:

-

Reaction Setup: Suspend the precursor carboxylic acid in a large excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final, high-purity methyl ester.

Application in Pharmaceutical Synthesis: The Micafungin Side Chain

The primary and most significant application of this chemical is its role as a key intermediate in the production of Micafungin.[2][9] Micafungin is a potent, second-generation echinocandin antifungal agent used clinically to treat serious fungal infections, particularly those caused by Candida and Aspergillus species.[1][9]

Mechanism of Action of Micafungin

Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1][10][11] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells. By disrupting glucan synthesis, Micafungin compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism provides a high degree of selectivity and a favorable safety profile.

Caption: Mechanism of action of Micafungin.

Role in the Synthetic Pathway

The synthesis of Micafungin involves the semi-synthesis from the natural product FR901379, a lipohexapeptide produced by the fungus Coleophoma empetri.[2][9] The process involves cleaving the natural side chain and coupling a new, synthetically derived side chain to the peptide core. The precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, is first "activated" (e.g., as an active ester) and then coupled via an amide bond to the terminal amine of the FR179642 peptide nucleus.[8][10] The methyl ester described in this guide is a direct precursor to this acid or may arise as an impurity during the process.

Safety, Handling, and Storage

As a fine chemical intermediate, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate should be handled with appropriate care in a laboratory or controlled manufacturing setting.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term stability, storage at 2-8°C in a refrigerator is recommended.

-

Toxicity: While specific toxicity data for the methyl ester is not available, the related carboxylic acid is associated with GHS hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[5] Similar precautions should be taken.

Conclusion

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a molecule of significant interest not for its intrinsic biological activity, but for its enabling role in the synthesis of a clinically vital antifungal drug. Its production requires a multi-step, controlled synthetic process that leverages the versatile chemistry of the isoxazole ring system. Understanding the properties and synthesis of this intermediate is essential for chemists and researchers involved in the manufacturing of Micafungin and the broader field of antifungal drug development. The continued importance of the isoxazole scaffold in medicinal chemistry ensures that compounds like this will remain relevant subjects of study for the foreseeable future.

References

-

PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]

-

GSRS. METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Global Substance Registration System. Available from: [Link]

- Google Patents. CN102786488A - Preparation method of intermediate for synthesis of micafungin and derivative thereof.

-

Wang, L., et al. (2023). Improving the production of the micafungin precursor FR901379 in an industrial production strain. Biotechnology for Biofuels and Bioproducts. Available from: [Link]

-

Chemsrc.com. Micafungin Sodium | CAS#:208538-73-2. Available from: [Link]

-

ResearchGate. Improving the production of the micafungin precursor FR901379 in an industrial production strain. Available from: [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available from: [Link]

-

Chemsrc.com. micafungin | CAS#:235114-32-6. Available from: [Link]

Sources

- 1. Micafungin Sodium | CAS#:208538-73-2 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. watson-int.com [watson-int.com]

- 4. 179162-55-1|4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | 179162-55-1 [sigmaaldrich.com]

- 6. WO2016056023A2 - Intermediates and processes to prepare micafungin - Google Patents [patents.google.com]

- 7. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | 179162-55-1 [chemicalbook.com]

- 8. CN102786488A - Preparation method of intermediate for synthesis of micafungin and derivative thereof - Google Patents [patents.google.com]

- 9. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. micafungin | CAS#:235114-32-6 | Chemsrc [chemsrc.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of key intermediates is paramount. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate stands as a significant building block, and a comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed analysis of the expected spectroscopic data for this compound.

It is important to note that as of the writing of this guide, publicly accessible, experimentally-derived spectroscopic data for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is limited. Therefore, this document has been constructed based on a combination of predictive algorithms grounded in established spectroscopic principles and extensive analysis of the characteristic spectral features of its constituent functional groups. This approach provides a robust and scientifically sound blueprint for the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (C₂₂H₂₃NO₄, Molar Mass: 365.42 g/mol ) is a molecule featuring a central 3,5-disubstituted isoxazole ring, which bridges two distinct p-substituted phenyl rings. One phenyl ring is functionalized with a pentyloxy group, while the other bears a methyl benzoate moiety. This intricate arrangement of aromatic systems, an ester, and an ether linkage gives rise to a unique spectroscopic fingerprint.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, isoxazole, pentyloxy, and methyl ester protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d, J ≈ 8.5 Hz | 2H | Aromatic (H-a) |

| ~7.95 | d, J ≈ 8.5 Hz | 2H | Aromatic (H-b) |

| ~7.80 | d, J ≈ 8.8 Hz | 2H | Aromatic (H-c) |

| ~7.00 | d, J ≈ 8.8 Hz | 2H | Aromatic (H-d) |

| ~6.80 | s | 1H | Isoxazole (H-e) |

| ~4.05 | t, J ≈ 6.5 Hz | 2H | Pentyloxy (-OCH₂-) |

| ~3.95 | s | 3H | Methyl Ester (-OCH₃) |

| ~1.85 | p, J ≈ 6.7 Hz | 2H | Pentyloxy (-OCH₂CH₂-) |

| ~1.45 | m | 4H | Pentyloxy (-CH₂CH₂CH₂-) |

| ~0.95 | t, J ≈ 7.0 Hz | 3H | Pentyloxy (-CH₃) |

Expert Interpretation:

-

Aromatic Region (δ 7.0-8.2 ppm): The two para-substituted benzene rings are expected to give rise to two sets of AA'BB' systems, appearing as distinct doublets. The protons on the benzoate ring (H-a and H-b) are deshielded due to the electron-withdrawing nature of the ester and isoxazole groups, thus appearing at higher chemical shifts. Conversely, the protons on the pentyloxy-substituted ring (H-c and H-d) are shielded by the electron-donating ether group and appear at lower chemical shifts.

-

Isoxazole Proton (δ ~6.8 ppm): A sharp singlet is predicted for the lone proton on the isoxazole ring (H-e), a characteristic feature of this heterocyclic system.

-

Aliphatic Region (δ 0.9-4.1 ppm): The pentyloxy chain protons will present as a series of multiplets. The methylene group directly attached to the oxygen (-OCH₂-) is the most deshielded and appears as a triplet. The terminal methyl group (-CH₃) will be the most shielded, also appearing as a triplet. The remaining methylene groups will appear as overlapping multiplets in the intermediate region. The methyl ester protons (-OCH₃) will be a sharp singlet, typically around 3.95 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.[1][2]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Ester Carbonyl (C=O) |

| ~165.5 | Isoxazole (C-3) |

| ~162.0 | Isoxazole (C-5) |

| ~161.0 | Aromatic (C-d') |

| ~132.0 | Aromatic (C-a') |

| ~130.5 | Aromatic (C-a) |

| ~129.0 | Aromatic (C-c) |

| ~127.5 | Aromatic (C-b) |

| ~122.0 | Aromatic (C-c') |

| ~115.0 | Aromatic (C-d) |

| ~97.0 | Isoxazole (C-4) |

| ~68.5 | Pentyloxy (-OCH₂-) |

| ~52.5 | Methyl Ester (-OCH₃) |

| ~29.0 | Pentyloxy (-OCH₂CH₂-) |

| ~28.5 | Pentyloxy (-CH₂CH₂CH₂-) |

| ~22.5 | Pentyloxy (-CH₂CH₃) |

| ~14.0 | Pentyloxy (-CH₃) |

Expert Interpretation:

-

Downfield Region (δ > 160 ppm): The ester carbonyl carbon is expected to be the most downfield signal. The two carbons of the isoxazole ring and the oxygen-bearing aromatic carbon (C-d') will also resonate in this region.

-

Aromatic and Olefinic Region (δ 95-135 ppm): The remaining aromatic carbons and the C-4 of the isoxazole ring will appear in this range. The chemical shifts will be influenced by the nature of the substituents.

-

Upfield Region (δ < 70 ppm): The aliphatic carbons of the pentyloxy chain and the methyl ester carbon will be found in the upfield region of the spectrum. The carbon directly attached to the ether oxygen will be the most downfield of this group.

Expected Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2960-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1725 | Strong | C=O (Ester) | Stretching |

| ~1610, ~1580, ~1500 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1450 | Medium | C=N (Isoxazole) | Stretching |

| ~1275 | Strong | C-O (Ester) | Asymmetric Stretching |

| ~1250 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |

| ~1100 | Strong | C-O (Ester) | Symmetric Stretching |

| ~1040 | Medium | C-O (Aryl Ether) | Symmetric Stretching |

Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1725 cm⁻¹ corresponding to the carbonyl stretch of the methyl ester.[3][4][5] The aromatic C=C stretching vibrations will appear as a series of bands in the 1610-1500 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages will give rise to strong bands in the fingerprint region (1300-1000 cm⁻¹).[6][7][8][9][10] The aliphatic C-H stretching of the pentyloxy group will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 366.4.

Table 4: Predicted Major Fragments in ESI-MS/MS

| m/z | Proposed Fragment |

| 366.4 | [M+H]⁺ |

| 334.4 | [M - OCH₃ + H]⁺ |

| 296.4 | [M - C₅H₁₁O + H]⁺ |

| 161.1 | [C₉H₉O₂]⁺ |

| 135.1 | [C₈H₇O₂]⁺ |

| 105.1 | [C₇H₅O]⁺ |

Expert Interpretation and Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to occur at the labile ester and ether linkages, as well as involving the isoxazole ring.

M [label="[M+H]⁺\nm/z 366.4"]; F1 [label="[M - OCH₃ + H]⁺\nm/z 334.4"]; F2 [label="[M - C₅H₁₁O + H]⁺\nm/z 296.4"]; F3 [label="[C₇H₅O]⁺\nm/z 105.1"]; F4 [label="[C₉H₉O₂]⁺\nm/z 161.1"];

M -> F1 [label="- CH₃OH"]; M -> F2 [label="- C₅H₁₀"]; F1 -> F3 [label="- Isoxazole-Aryl ring"]; M -> F4 [label="Cleavage at Isoxazole"]; }

Caption: Proposed ESI-MS Fragmentation Pathway.Key fragmentation pathways include the loss of methanol from the ester group and cleavage of the pentyloxy chain.[11][12][13][14][15][16][17] Cleavage of the isoxazole ring is also a likely fragmentation route.[18][19][20] The benzoyl cation at m/z 105 is a common and stable fragment from benzoate esters.

Experimental Methodologies

The following are detailed, field-proven protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.[21]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): ~1-2 seconds.[22]

-

Relaxation Delay (D1): 2 seconds.[22]

-

Number of Scans (NS): 1024 or more, as required for adequate signal-to-noise.[22]

-

Spectral Width: 0-220 ppm.[1]

-

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. A 400 MHz spectrometer provides a good balance of resolution and accessibility. The acquisition parameters for ¹H NMR are chosen to ensure adequate signal resolution and integration accuracy for quantitative analysis.[23][24][25][26] For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[2][27]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.[28]

-

-

Data Acquisition:

-

Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Causality Behind Experimental Choices: ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.[29][30][31][32] A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of small organic molecules.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) with argon as the collision gas.

-

Causality Behind Experimental Choices: ESI is a soft ionization technique well-suited for polar organic molecules, minimizing in-source fragmentation and preserving the molecular ion.[34][35][36] The source parameters are optimized to achieve stable ionization and efficient desolvation. MS/MS analysis provides valuable structural information by inducing fragmentation of the parent ion in a controlled manner.

References

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact. Retrieved from [Link]

-

18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

The Mass Spectra of Phenyl Methyl Ethers | Australian Journal of Chemistry - ConnectSci. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Fragmentation mechanisms of isoxazole - Sci-Hub. Retrieved from [Link]

-

IR spectrum: Ethers - Química Organica.org. Retrieved from [Link]

-

Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol | Journal of the American Society for Mass Spectrometry - ACS Publications. (2018, June 7). Retrieved from [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm −l , including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm - Taylor & Francis. Retrieved from [Link]

-

Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

-

[FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There - brainly.com. (2024, March 12). Retrieved from [Link]

-

MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Retrieved from [Link]

-

Msc alcohols, phenols, ethers | PDF - Slideshare. Retrieved from [Link]

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry. (2023, March 23). Retrieved from [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. Retrieved from [Link]

-

Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography - Spectrometrics. Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy | Journal of Natural Products - ACS Publications. (2014, June 4). Retrieved from [Link]

-

13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2023, May 4). Retrieved from [Link]

-

Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International. (2019, October 1). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

-

29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Solved The following is the Mass spectrum of methyl | Chegg.com. (2020, April 30). Retrieved from [Link]

-

GCMS Section 6.13 - Whitman People. Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[6][18]. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

-

Sample preparation for FT-IR. Retrieved from [Link]

-

Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016, March 1). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. connectsci.au [connectsci.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. brainly.com [brainly.com]

- 14. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 15. pharmacy180.com [pharmacy180.com]

- 16. chegg.com [chegg.com]

- 17. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]

- 18. umimpact.umt.edu [umimpact.umt.edu]

- 19. sci-hub.box [sci-hub.box]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 27. books.rsc.org [books.rsc.org]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. edinst.com [edinst.com]

- 31. jascoinc.com [jascoinc.com]

- 32. eng.uc.edu [eng.uc.edu]

- 33. pubs.acs.org [pubs.acs.org]

- 34. chromatographyonline.com [chromatographyonline.com]

- 35. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. spectroscopyonline.com [spectroscopyonline.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This guide provides an in-depth technical exploration of the crystal structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a compound of significant interest in contemporary drug discovery. As researchers and scientists in pharmaceutical development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-based drug design, aids in polymorph screening, and influences critical physicochemical properties such as solubility and stability.[1][2][3] This document will detail the crystallographic analysis of the title compound, offering insights into its molecular geometry, intermolecular interactions, and supramolecular assembly.

The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (C₂₂H₂₃NO₄)[7][8], combines this privileged heterocycle with other functionalities that can modulate its therapeutic efficacy. A definitive understanding of its solid-state conformation is therefore a critical step in harnessing its full potential.

While a publicly available, experimentally determined crystal structure for this specific compound is not available at the time of this writing, this guide will proceed with a representative, hypothetical dataset that reflects plausible crystallographic parameters for a molecule of this nature. This approach allows for a comprehensive illustration of the crystallographic workflow and the depth of analysis that structural data enables.

The Cornerstone of Drug Design: Importance of Crystallographic Analysis

The precise knowledge of a molecule's three-dimensional structure, as provided by single-crystal X-ray diffraction, is a cornerstone of modern rational drug design.[1][9][10] It allows for the visualization of drug-target interactions at an atomic level, guiding the optimization of lead compounds to enhance potency and selectivity.[10] Furthermore, the crystal structure reveals the packing of molecules in the solid state, which is governed by intermolecular forces. This supramolecular arrangement dictates crucial material properties, and identifying the most stable crystalline form (polymorph) is a critical aspect of drug development to ensure consistent efficacy and safety.[2]

From Powder to Precision: The Crystallographic Workflow

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in a refined atomic model.[11][12] The workflow is designed to be a self-validating system, with numerous checks and balances to ensure the accuracy and reliability of the final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed, step-by-step methodology for the crystallographic analysis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is outlined below. The causality behind each experimental choice is highlighted to provide a deeper understanding of the process.

1. Crystal Growth:

-

Objective: To obtain a single crystal of sufficient size and quality for diffraction.

-

Methodology: Slow evaporation is a common and effective technique for growing crystals of organic molecules. A saturated solution of the title compound in a suitable solvent system (e.g., a mixture of dichloromethane and methanol) is prepared. The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for slow, ordered precipitation. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of single crystals.

2. Crystal Selection and Mounting:

-

Objective: To select a well-formed single crystal and mount it for data collection.

-

Methodology: Under a polarizing microscope, a single crystal with well-defined faces and free of visible defects is selected. The crystal is carefully mounted on a goniometer head using a cryoprotectant oil, which also serves to protect the crystal from atmospheric moisture and degradation from the X-ray beam.

3. Data Collection:

-

Objective: To measure the intensities of the diffracted X-ray beams.

-

Methodology: The mounted crystal is placed on a single-crystal X-ray diffractometer.[13][14] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction images are collected by a detector.[13]

4. Data Reduction and Structure Solution:

-

Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

-

Methodology: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. The resulting data is used to determine the unit cell parameters and the space group. The structure is then "solved" using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the generation of an initial electron density map.

5. Structure Refinement:

-

Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

-

Methodology: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor and the goodness-of-fit.

Experimental Workflow Diagram

Caption: A schematic overview of the key stages in determining a crystal structure.

The Crystal and Molecular Structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

The following sections detail the crystallographic parameters and the key structural features of the title compound based on the representative dataset.

Crystallographic Data Summary

The crystallographic data and refinement parameters are summarized in the table below. These values are essential for assessing the quality of the crystal structure determination.

| Parameter | Value |

| Chemical Formula | C₂₂H₂₃NO₄ |

| Formula Weight | 365.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1812.3(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.338 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.092 |

| F(000) | 776 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected / Unique | 15890 / 4152 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

The asymmetric unit contains one molecule of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. The molecule adopts a relatively planar conformation, with the isoxazole ring acting as a linker between the two phenyl rings. The dihedral angle between the isoxazole ring and the adjacent phenyl ring of the benzoate moiety is approximately 15.2°, while the dihedral angle between the isoxazole ring and the pentyloxyphenyl ring is about 22.8°. This slight twisting is typical for such linked aromatic systems and is a balance between conjugative effects, which favor planarity, and steric hindrance.

The pentyloxy chain extends away from the core of the molecule and adopts a stable all-trans conformation. This flexibility in the alkyl chain can influence the crystal packing and may be a factor in the potential for polymorphism.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice, the molecules are primarily held together by a network of weak C-H···O and C-H···π interactions. The absence of strong hydrogen bond donors, such as -OH or -NH groups, means that these weaker interactions play a dominant role in the supramolecular assembly.

Notably, a C-H···O interaction is observed between a hydrogen atom of the benzoate phenyl ring and the oxygen atom of the ester carbonyl group of a neighboring molecule. Additionally, C-H···π interactions are present between the pentyloxy chain of one molecule and the pentyloxyphenyl ring of an adjacent molecule. These interactions link the molecules into chains, which are further packed in a herringbone fashion to form a stable three-dimensional network.

Intermolecular Interactions Diagram

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | C22H23NO4 | CID 10737571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. migrationletters.com [migrationletters.com]

- 11. fiveable.me [fiveable.me]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unveiling the Molecular Dossier: A Technical Guide to Identifying the Biological Targets of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the compound Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate . As a Senior Application Scientist, this document is structured to offer not just a series of protocols, but a strategic and logical pathway for elucidating the mechanism of action of this and structurally related small molecules. We will traverse from computational prediction to rigorous experimental validation, equipping researchers with the necessary tools and insights to navigate the complexities of target deconvolution.

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, including improved metabolic stability and oral bioavailability. The diverse pharmacological activities associated with isoxazole derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, incorporates this privileged scaffold, suggesting a high potential for interaction with various biological macromolecules. While this specific molecule is documented as a key intermediate in the synthesis of the antifungal agent Micafungin, its own intrinsic bioactivity and specific molecular targets remain largely unexplored.[4] This guide, therefore, serves as a roadmap for its comprehensive biological characterization.

Section 1: In Silico Target Prediction - A Data-Driven Approach to Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount.[5][6][7] Computational methods allow us to generate a ranked list of putative targets, providing a focused direction for subsequent experimental validation.[1] This approach is both time- and cost-effective.[5]

Ligand-Based Target Prediction: Leveraging the Principle of "Similar Molecules, Similar Targets"

This methodology is founded on the well-established principle that structurally similar molecules often share common biological targets.[1][6] By comparing our query molecule to extensive databases of compounds with known bioactivities, we can infer potential targets.

Recommended Workflow:

-

Obtain the SMILES string for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC

-

Utilize Publicly Available Web Servers:

-

SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule by combining 2D and 3D similarity measures against a library of known active compounds.[3][8]

-

3DSTarPred: This web server utilizes 3D shape similarity to predict targets, offering a complementary approach to 2D similarity methods.[9]

-

-

Analyze and Prioritize Predictions: The output will be a list of potential targets, often ranked by a probability score. Focus on targets that appear consistently across different prediction platforms and belong to protein families known to be modulated by isoxazole-containing compounds (e.g., kinases, nuclear receptors, G-protein coupled receptors).

Structure-Based Target Prediction (Reverse Docking): Fitting the "Key" into Multiple "Locks"

Reverse docking, also known as inverse virtual screening, takes a complementary approach. Instead of screening a library of compounds against a single target, we screen our single compound against a library of protein structures.[4] This method is particularly useful for identifying potential off-target effects and for discovering novel target classes.

Recommended Workflow:

-

Prepare the 3D structure of the ligand: Convert the SMILES string to a 3D structure using software such as Avogadro or online converters.

-

Utilize Reverse Docking Web Servers:

-

Interpret Docking Scores: The results will provide binding affinity scores (e.g., in kcal/mol) for the ligand with each protein. Lower binding energies suggest a more favorable interaction. It is crucial to remember that these scores are predictions and should be interpreted with caution.[4][11]

Caption: A streamlined workflow for in silico target prediction.

Section 2: Experimental Validation - From Prediction to Biological Confirmation

Computational predictions, while informative, must be substantiated by empirical evidence.[12][13] This section details robust experimental strategies to validate the computationally-derived hypotheses and to identify novel targets.

Affinity Chromatography-Mass Spectrometry (AP-MS): Fishing for Targets in a Cellular Context

AP-MS is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[14][15][16]

Protocol Overview:

-

Immobilization of the Ligand: The compound of interest is chemically modified to incorporate a linker and then covalently attached to a solid support (e.g., sepharose beads). A control resin without the ligand is also prepared.

-

Incubation with Cell Lysate: The immobilized ligand and control resins are incubated with a cell lysate from a relevant cell line or tissue.

-

Washing: Non-specifically bound proteins are removed through a series of washing steps.

-

Elution: Specifically bound proteins are eluted from the resin.

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched on the ligand-bound resin compared to the control resin are considered potential binding partners.

Caption: The experimental workflow for AP-MS target identification.

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in Live Cells

CETSA is a biophysical method that directly measures the engagement of a drug with its target in a cellular environment.[17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20]

Protocol Overview:

-

Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Separation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: The experimental workflow for CETSA-based target engagement.

Section 3: Putative Target Classes and Downstream Functional Assays

Based on the extensive literature on isoxazole derivatives, several protein families are likely to be modulated by Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

| Putative Target Class | Rationale from Literature | Recommended Functional Assays |

| Protein Kinases | Isoxazole-containing compounds have been reported as potent kinase inhibitors, including for EGFR-TK.[21][22] | Kinase activity assays (e.g., ADP-Glo), cellular phosphorylation assays (Western blot for phospho-substrates). |

| Nuclear Receptors | Isoxazole derivatives have been shown to modulate nuclear receptors such as FXR and estrogen receptors.[23][24][25] | Reporter gene assays, co-activator/co-repressor recruitment assays, ligand binding assays. |

| G-Protein Coupled Receptors (GPCRs) | The isoxazole scaffold is present in compounds targeting GPCRs.[26] | Calcium mobilization assays, cAMP assays, radioligand binding assays. |

| Enzymes (e.g., Hydrolases, Oxidoreductases) | The broad biological activities of isoxazoles suggest interactions with various enzymes.[27][28] | Enzyme inhibition assays specific to the identified target. |

Conclusion

The identification of the biological targets of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a critical step in understanding its potential therapeutic applications. This guide has outlined a systematic and multi-faceted approach, beginning with in silico predictions to generate hypotheses, followed by rigorous experimental validation using state-of-the-art techniques. By combining computational and experimental methodologies, researchers can confidently deconvolute the molecular mechanisms of this and other promising small molecules, thereby accelerating the drug discovery and development process.

References

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Besnard, J., Ruda, G. F., & Hopkins, A. L. (2012). In Silico Drug-Target Profiling. Methods in Molecular Biology, 929, 141-163. [Link]

-

Labb, G., & Laconde, G. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1269307. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]

-

Wang, Y., Chen, Y., & Li, Y. (2023). In silico methods for drug-target interaction prediction. Acta Pharmaceutica Sinica B, 13(12), 4937-4956. [Link]

-

Singh, D. B., & Singh, P. P. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(2), 1-16. [Link]

-

Mishra, A., & Singh, R. K. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 21(1), 1-20. [Link]

-

Google DeepMind. (2024). AlphaFold Server. [Link]

-